molecular formula C11H14ClNO2 B14074112 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one

1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14074112
M. Wt: 227.69 g/mol
InChI Key: NEJYSNSRBTZQMD-UHFFFAOYSA-N
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Description

1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C11H14ClNO2 This compound is characterized by the presence of an amino group, an ethoxy group, and a chloropropanone moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-5-ethoxyphenol as the primary starting material.

    Chlorination: The phenol group is chlorinated using thionyl chloride (SOCl2) to form 3-amino-5-ethoxyphenyl chloride.

    Formation of Chloropropanone: The chlorinated intermediate is then reacted with 2-chloropropanone in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like NaOH or KOH.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-5-methoxyphenyl)-1-chloropropan-2-one
  • 1-(3-Amino-5-ethoxyphenyl)-1-bromopropan-2-one
  • 1-(3-Amino-5-ethoxyphenyl)-1-iodopropan-2-one

Uniqueness

1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one is unique due to the presence of both an amino group and an ethoxy group on the benzene ring, along with a chloropropanone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(3-amino-5-ethoxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C11H14ClNO2/c1-3-15-10-5-8(4-9(13)6-10)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3

InChI Key

NEJYSNSRBTZQMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)N)C(C(=O)C)Cl

Origin of Product

United States

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